Thioether amide PC
CAS No.: 144000-46-4
Cat. No.: VC21115048
Molecular Formula: C20H43N2O5PS
Molecular Weight: 454.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144000-46-4 |
---|---|
Molecular Formula | C20H43N2O5PS |
Molecular Weight | 454.6 g/mol |
IUPAC Name | [(2S)-2-(hexanoylamino)-3-hexylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C20H43N2O5PS/c1-6-8-10-12-16-29-18-19(21-20(23)13-11-9-7-2)17-27-28(24,25)26-15-14-22(3,4)5/h19H,6-18H2,1-5H3,(H-,21,23,24,25)/t19-/m0/s1 |
Standard InChI Key | DJRPCPXTLALALA-IBGZPJMESA-N |
Isomeric SMILES | CCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |
SMILES | CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |
Canonical SMILES | CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |
Introduction
Chemical Structure and Properties
Molecular Structure
Thioetheramide-PC is chemically identified as (2S)-2-amino-3-sulfanylpropyl 2-(trimethylazaniumyl)ethyl phosphate in which the amino group is substituted by a palmitoyl group and the thiol is substituted by a palmityl group . This complex structure features a phosphocholine headgroup connected to a modified glycerol backbone containing thioether and amide linkages.
Physical and Chemical Properties
The compound is characterized by the following properties:
Property | Value |
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Molecular Formula | C40H83N2O5PS |
Molecular Weight | 735.1 g/mol |
CAS Number | 144000-46-4 |
Chemical Class | 1-thio-sn-glycero-3-phosphocholines |
Structure Type | Modified phospholipid |
These properties have been computed and verified through standard chemical databases and published literature . The compound features a relatively large molecular weight typical of modified phospholipids, with structural elements that mimic natural phospholipid substrates of sPLA2 enzymes. This structural mimicry is crucial for its biological activity and inhibitory function.
Nomenclature and Identification
Thioetheramide-PC is known by several synonyms in scientific databases and literature, including:
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Thioetheramide PC
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1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine
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1-palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine
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(2S)-2-(hexadecanoylamino)-3-(hexadecylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
The compound is registered in several chemical databases with specific identifiers, including ChEBI ID: CHEBI:27712 and KEGG ID: C04873 .
Biological Mechanism of Action
Inhibition of Secretory Phospholipase A2
Thioetheramide-PC functions primarily as an inhibitor of secretory phospholipase A2 (sPLA2), an enzyme family that catalyzes the hydrolysis of the sn-2 ester bond of phospholipids . This hydrolysis releases fatty acids and lysophospholipids, both of which act as signaling molecules and mediators in various cellular processes, particularly in inflammatory responses . By inhibiting sPLA2, Thioetheramide-PC can potentially modulate these inflammatory pathways.
Dual Binding Mechanism
A distinctive feature of Thioetheramide-PC is its dual binding mechanism to sPLA2. Research has demonstrated that the compound:
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Binds to the catalytic site of sPLA2, directly inhibiting its enzymatic activity
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Also binds to the activator site of the enzyme, with this binding being stronger than its interaction with the catalytic site
This dual interaction creates a complex dose-response profile where at low concentrations, Thioetheramide-PC might paradoxically activate phospholipase activity rather than inhibiting it . This characteristic is important for researchers to consider when using this compound in experimental settings.
Inhibitory Potency
The inhibitory potency of Thioetheramide-PC against sPLA2 has been experimentally determined, with studies reporting an IC50 value of approximately 2 μM . This measurement provides a quantitative assessment of the compound's effectiveness as an enzyme inhibitor and serves as a reference point for comparative studies with other sPLA2 inhibitors.
Parameter | Value | Conditions |
---|---|---|
IC50 (sPLA2) | 2 μM | At substrate concentration of 0.5 mM |
Inhibition Type | Competitive, Reversible | - |
Binding Sites | Catalytic and Activator sites | - |
This inhibitory profile positions Thioetheramide-PC as a moderately potent sPLA2 inhibitor with unique binding characteristics that distinguish it from other compounds in its class .
Role in Inflammatory Processes
sPLA2 in Disease Pathology
Secretory phospholipase A2 enzymes play critical roles in various pathophysiological conditions. High levels of sPLA2 have been linked to several inflammatory diseases, with research indicating its involvement in:
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Vascular inflammation associated with coronary artery disease
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Acute coronary syndrome
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Potential contribution to acute respiratory distress syndrome
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Progression of tonsillitis and other inflammatory conditions
These associations highlight the importance of sPLA2 as a therapeutic target and the potential value of inhibitors like Thioetheramide-PC in studying these disease processes.
Experimental Applications in Inflammation Research
Thioetheramide-PC has been utilized in research settings to investigate the role of sPLA2 in inflammatory cascades. By selectively inhibiting this enzyme, researchers can evaluate its contribution to various inflammatory processes and potentially identify new therapeutic approaches for inflammatory diseases . The compound's well-characterized inhibitory profile makes it a valuable tool for such investigations, allowing for controlled modulation of sPLA2 activity in experimental models.
Thioether Chemistry in Biological Systems
Significance of Thioether Linkages
The thioether linkage that gives Thioetheramide-PC its name represents an important structural motif in biochemistry. Thioether bonds (C-S-C) have been widely utilized as stable disulfide surrogates to replace native disulfide bridges in bioactive cyclic peptides, including hormones, neurotransmitters, and neuromodulators . These modifications can prolong biological activities and enhance stability against biodegradation.
Research Applications and Future Directions
Experimental Tool in sPLA2 Research
Thioetheramide-PC serves as an important experimental tool for researchers investigating the functions and mechanisms of sPLA2 enzymes. Its well-characterized inhibitory profile allows for:
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Dissection of sPLA2-dependent pathways in cellular systems
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Evaluation of sPLA2 contributions to disease models
These applications continue to generate valuable insights into phospholipase biology and potential therapeutic approaches for modulating these enzymes.
Emerging Research Directions
Recent scientific developments suggest expanding applications for thioether-containing compounds in biomedical research. Some emerging areas include:
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Development of more selective and potent sPLA2 inhibitors based on the Thioetheramide-PC scaffold
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Investigation of structure-activity relationships to optimize binding properties
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Exploration of thioether chemistry in the design of stable peptide therapeutics
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Potential applications in antiviral research, particularly against RNA-dependent RNA polymerases
These emerging directions highlight the continuing relevance of Thioetheramide-PC and related compounds in advancing our understanding of biochemical mechanisms and developing new research tools.
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